molecular formula C8H4BrIN2 B1339527 6-Bromo-2-iodoquinazoline CAS No. 882670-93-1

6-Bromo-2-iodoquinazoline

Katalognummer B1339527
CAS-Nummer: 882670-93-1
Molekulargewicht: 334.94 g/mol
InChI-Schlüssel: LCJJMJFHBCJRDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4BrIN2 . It belongs to the quinazoline family, which is an important pharmacophore considered as a privileged structure .


Synthesis Analysis

There are several methods for synthesizing 6-Bromo-2-iodoquinazoline. One of the methods involves the condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-iodoquinazoline contains a total of 17 bonds; 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

6-Bromo-2-iodoquinazoline has a molecular weight of 334.94 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 333.86026 g/mol . Its topological polar surface area is 25.8 Ų .

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition

6-Bromo-quinazolinone derivatives, which include 6-Bromo-2-iodoquinazoline, have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This enzyme is involved in the inflammation process, and its inhibition can lead to anti-inflammatory effects. Some potent and selective COX-2 inhibitors have been identified through extensive structure–activity relationship work .

Cancer Treatment: PI3K Inhibition

PI3K inhibitors are of significant interest for the treatment of cancer. A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which likely include modifications of 6-Bromo-2-iodoquinazoline, were designed and synthesized. These compounds were characterized by NMR and HRMS spectra analyses and are being studied for their potential as cancer therapeutics .

EGFR and HER2 Inhibition

The design and synthesis of various 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been carried out. These compounds, including 6-Bromo-2-iodoquinazoline derivatives, were evaluated for their EGFR and HER2 inhibitory activity compared to Lapatinib, a known cancer drug. Such inhibitors can be crucial in the treatment of certain types of cancers that express these receptors .

Wirkmechanismus

Target of Action

6-Bromo-2-iodoquinazoline is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors are proteins found on the surface of cells and play a crucial role in regulating cell growth and division. Overexpression or mutation of these receptors can lead to uncontrolled cell proliferation, a hallmark of many types of cancer .

Mode of Action

6-Bromo-2-iodoquinazoline interacts with EGFR and HER2 by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by 6-Bromo-2-iodoquinazoline are those downstream of EGFR and HER2 . These include the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation . By inhibiting EGFR and HER2, 6-Bromo-2-iodoquinazoline disrupts these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Molecular docking and adme prediction studies have been conducted to predict these properties . These studies can provide valuable insights into the compound’s bioavailability and potential for drug-drug interactions .

Result of Action

The inhibition of EGFR and HER2 by 6-Bromo-2-iodoquinazoline results in potent anti-cancer effects . In vitro studies have shown that this compound has remarkable cytotoxic efficacy against various cancer cell lines, including AU-565 and MDA-MB-231 . Furthermore, it has been shown to induce cell cycle arrest and apoptosis, which are key mechanisms of action for many anti-cancer drugs .

Action Environment

The action of 6-Bromo-2-iodoquinazoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy. Additionally, the presence of other compounds or drugs can influence the action of 6-Bromo-2-iodoquinazoline through drug-drug interactions .

Eigenschaften

IUPAC Name

6-bromo-2-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJJMJFHBCJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582074
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-iodoquinazoline

CAS RN

882670-93-1
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-iodoquinazoline
Reactant of Route 2
6-Bromo-2-iodoquinazoline
Reactant of Route 3
6-Bromo-2-iodoquinazoline
Reactant of Route 4
6-Bromo-2-iodoquinazoline
Reactant of Route 5
6-Bromo-2-iodoquinazoline
Reactant of Route 6
6-Bromo-2-iodoquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.